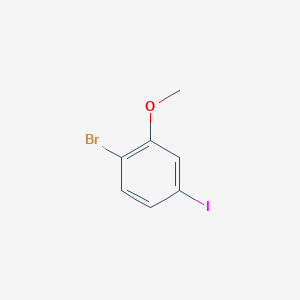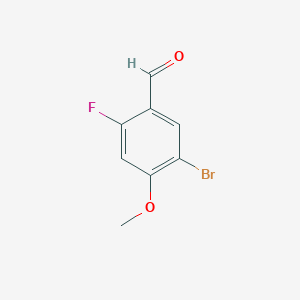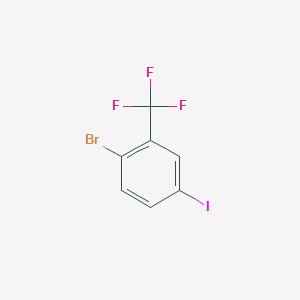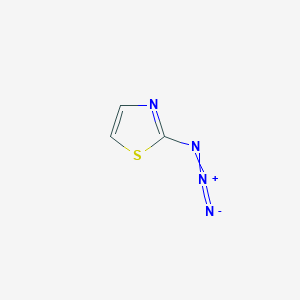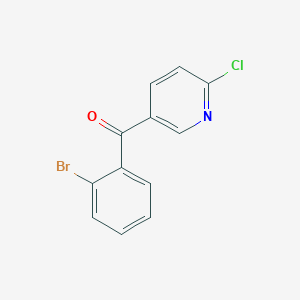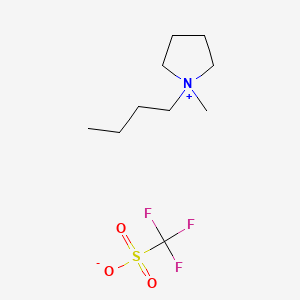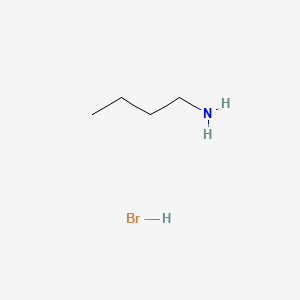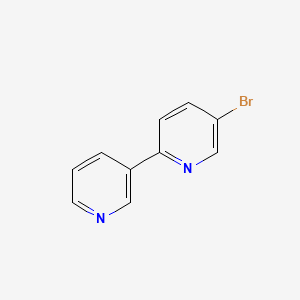
5-ブロモ-2,3'-ビピリジン
概要
説明
5-Bromo-2,3’-bipyridine: is an organic compound with the chemical formula C10H7BrN2 It is a derivative of bipyridine, where a bromine atom is substituted at the 5th position of the 2,3’-bipyridine structure
科学的研究の応用
Chemistry: 5-Bromo-2,3’-bipyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ligands in coordination chemistry and catalysis.
Biology and Medicine: In biological research, 5-Bromo-2,3’-bipyridine is used in the design of molecules that can interact with biological targets
Industry: The compound is used in the development of materials for electronic and photonic applications. It is also used in the synthesis of dyes and pigments.
作用機序
Target of Action
5-Bromo-2,3’-bipyridine is a versatile building block in the synthesis of functional materials and complex molecular topologies . It has excellent coordination properties, making it a useful intermediate for elaboration into more complex ligands through metal-catalyzed coupling reactions . .
Mode of Action
The mode of action of 5-Bromo-2,3’-bipyridine is primarily through its interaction with transition metals in the formation of complex molecular structures . The compound’s bromine atom and nitrogen atoms in the pyridine rings can act as points of attachment in these reactions .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes .
Result of Action
The result of 5-Bromo-2,3’-bipyridine’s action is the formation of complex molecular structures, including catenanes and trefoil and pentafoil knots . These structures have a range of useful chemical and material properties and are used in materials science and in the synthesis of complex molecular topologies .
Action Environment
The action of 5-Bromo-2,3’-bipyridine is influenced by the conditions of the reaction environment. For instance, the compound is typically stored in an inert atmosphere at room temperature . The presence of transition metals is also crucial for its role in forming complex molecular structures .
Safety and Hazards
The safety information for 5-Bromo-2,3’-bipyridine includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
将来の方向性
While specific future directions for 5-Bromo-2,3’-bipyridine are not mentioned in the search results, it’s known that 2,2′-bipyridine units that incorporate functionality at the 5/5′-positions suitable for extending the ligand by conventional methods in organic synthesis are not commercially available, indicating a requirement for a scalable and inexpensive synthetic route to the versatile building block 5,5′-dibromo-2,2′-bipyridine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 5-Bromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
化学反応の分析
Types of Reactions: 5-Bromo-2,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted bipyridines.
Coupling Reactions: Products include extended bipyridine systems and complex ligands.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of bipyridine derivatives.
類似化合物との比較
- 5-Bromo-2,2’-bipyridine
- 5,5’-Dibromo-2,2’-bipyridine
- 2,2’-Bipyridine
Comparison: 5-Bromo-2,3’-bipyridine is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo Compared to 5-Bromo-2,2’-bipyridine, the 2,3’-bipyridine structure offers different coordination properties and electronic effects
特性
IUPAC Name |
5-bromo-2-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJRIAPZWHYPMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464417 | |
| Record name | 5-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-53-8 | |
| Record name | 5-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

